2,2'-Dithiodibenzoic acid 2,2'-Dithiodibenzoic acid Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
2,2′-Dithiodibenzoic acid is an sulfhydryl modifying reagent. 2,2′-Dithiodibenzoic acid on cocrystallization with imidazole or 4-methylimidazole affords bis(imidazolium) 2,2′-dithiodibenzoate and 4-methylimidazolium 2-[(2-carboxyphenyl)disulfanyl]benzoate organic salt, respectively. It also cocrystallizes with isonicotinohydrazide from methanol solution to afford the 1:2 cocrystal, 2,2′-dithiodibenzoic acid-isonicotinohydrazide.

Brand Name: Vulcanchem
CAS No.: 119-80-2
VCID: VC21112886
InChI: InChI=1S/C14H10O4S2/c15-13(16)9-5-1-3-7-11(9)19-20-12-8-4-2-6-10(12)14(17)18/h1-8H,(H,15,16)(H,17,18)
SMILES: C1=CC=C(C(=C1)C(=O)O)SSC2=CC=CC=C2C(=O)O
Molecular Formula: C14H10O4S2
COOH-C6H4-S-S-C6H4-COOH
C14H10O4S2
Molecular Weight: 306.4 g/mol

2,2'-Dithiodibenzoic acid

CAS No.: 119-80-2

Cat. No.: VC21112886

Molecular Formula: C14H10O4S2
COOH-C6H4-S-S-C6H4-COOH
C14H10O4S2

Molecular Weight: 306.4 g/mol

* For research use only. Not for human or veterinary use.

2,2'-Dithiodibenzoic acid - 119-80-2

Specification

Description Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
2,2′-Dithiodibenzoic acid is an sulfhydryl modifying reagent. 2,2′-Dithiodibenzoic acid on cocrystallization with imidazole or 4-methylimidazole affords bis(imidazolium) 2,2′-dithiodibenzoate and 4-methylimidazolium 2-[(2-carboxyphenyl)disulfanyl]benzoate organic salt, respectively. It also cocrystallizes with isonicotinohydrazide from methanol solution to afford the 1:2 cocrystal, 2,2′-dithiodibenzoic acid-isonicotinohydrazide.

CAS No. 119-80-2
Molecular Formula C14H10O4S2
COOH-C6H4-S-S-C6H4-COOH
C14H10O4S2
Molecular Weight 306.4 g/mol
IUPAC Name 2-[(2-carboxyphenyl)disulfanyl]benzoic acid
Standard InChI InChI=1S/C14H10O4S2/c15-13(16)9-5-1-3-7-11(9)19-20-12-8-4-2-6-10(12)14(17)18/h1-8H,(H,15,16)(H,17,18)
Standard InChI Key LBEMXJWGHIEXRA-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)O)SSC2=CC=CC=C2C(=O)O
Canonical SMILES C1=CC=C(C(=C1)C(=O)O)SSC2=CC=CC=C2C(=O)O
Melting Point 288.5 °C
287 - 290 °C

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